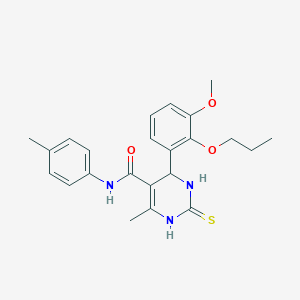
2-mercapto-6-(3-methoxy-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide
説明
2-mercapto-6-(3-methoxy-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-mercapto-6-(3-methoxy-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide is 425.17731291 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-mercapto-6-(3-methoxy-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-mercapto-6-(3-methoxy-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Compounds
2-Mercapto pyrimidine derivatives are used in the synthesis of novel compounds with potential therapeutic properties. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, demonstrating their use as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Transformations
Bulychev et al. (1980) explored the chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines, showing the versatility of mercapto pyrimidine derivatives in creating various chemical structures. They found that these compounds facilitate nucleophilic addition and have higher reactivity compared to methylmercapto groups (Bulychev, Korbukh, & Preobrazhenskaya, 1980).
Enzyme Inhibitor Studies
In the study of enzyme inhibitors, Baker et al. (1967) synthesized a series of pyrimidines to evaluate their binding mode to dihydrofolic reductase, demonstrating the significance of pyrimidine derivatives in designing active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).
Antiviral Research
Saxena et al. (1990) synthesized pyrazolo[3,4-d]pyrimidine analogues, highlighting their potential antiviral activity against human cytomegalovirus and herpes simplex virus type 1. This research demonstrates the application of pyrimidine derivatives in antiviral drug discovery (Saxena, Coleman, Drach, & Townsend, 1990).
Non-Destructive Evaluation
Bodke et al. (2014) investigated the acoustical properties of 2-mercapto substituted pyrimidines, showing their potential in industrial and medicinal applications through ultrasonic velocity and density measurements (Bodke, Binani, & Joat, 2014).
Cytotoxicity Studies
Hassan et al. (2014) synthesized and evaluated the cytotoxicity of new pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma cells, contributing to cancer research (Hassan, Hafez, & Osman, 2014).
特性
IUPAC Name |
4-(3-methoxy-2-propoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-5-13-29-21-17(7-6-8-18(21)28-4)20-19(15(3)24-23(30)26-20)22(27)25-16-11-9-14(2)10-12-16/h6-12,20H,5,13H2,1-4H3,(H,25,27)(H2,24,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYKGBYYVXHJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxy-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4065431.png)

![1-{6-methyl-1-phenyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B4065447.png)
![methyl (2S,4R)-4-{[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4065452.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4065464.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4065465.png)
![4-benzylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4065469.png)
![3,5-di-tert-butyl-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B4065475.png)
![1-benzyl-4-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4065483.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4065491.png)
![2,6-dimethyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4065497.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065502.png)

